3-Chloro-6-ethoxypicolinimidamide hydrochloride

Catalog No.
S12322967
CAS No.
1179361-96-6
M.F
C8H11Cl2N3O
M. Wt
236.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6-ethoxypicolinimidamide hydrochloride

CAS Number

1179361-96-6

Product Name

3-Chloro-6-ethoxypicolinimidamide hydrochloride

IUPAC Name

3-chloro-6-ethoxypyridine-2-carboximidamide;hydrochloride

Molecular Formula

C8H11Cl2N3O

Molecular Weight

236.10 g/mol

InChI

InChI=1S/C8H10ClN3O.ClH/c1-2-13-6-4-3-5(9)7(12-6)8(10)11;/h3-4H,2H2,1H3,(H3,10,11);1H

InChI Key

WKWMUAKDOZAZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)Cl)C(=N)N.Cl

3-Chloro-6-ethoxypicolinimidamide hydrochloride is a synthetic compound characterized by its unique structure, which includes a chloro group and an ethoxy group attached to a picolinimidamide backbone. Its molecular formula is C₈H₁₁ClN₃O, and it has a molecular weight of approximately 236.1 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural science.

The chemical reactivity of 3-chloro-6-ethoxypicolinimidamide hydrochloride can be attributed to the presence of the chloro and ethoxy functional groups. These groups can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. Additionally, the imidamide moiety can engage in hydrogen bonding and coordination with metal ions, which may enhance its activity in biological systems or as a catalyst in organic synthesis .

Research indicates that 3-chloro-6-ethoxypicolinimidamide hydrochloride exhibits various biological activities. Preliminary studies suggest potential antimicrobial and antiviral properties, making it a candidate for further investigation in therapeutic applications. Its unique structure may allow it to interact with specific biological targets, although detailed mechanisms of action remain to be elucidated through further studies .

The synthesis of 3-chloro-6-ethoxypicolinimidamide hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with the appropriate picolinic acid derivatives.
  • Chlorination: Introduction of the chloro group can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
  • Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol in the presence of an acid catalyst.
  • Formation of Imidamide: Finally, the imidamide structure is formed by reacting the chlorinated and ethoxylated intermediate with an amine under controlled conditions.

These processes may require optimization to enhance yield and purity, often utilizing techniques such as recrystallization or chromatography for purification .

3-Chloro-6-ethoxypicolinimidamide hydrochloride has potential applications in various sectors:

  • Medicinal Chemistry: Investigated for its antimicrobial and antiviral properties, it may serve as a lead compound for drug development.
  • Agricultural Science: Its biological activity suggests possible use as a pesticide or herbicide.
  • Chemical Research: Utilized as a reagent or intermediate in organic synthesis due to its unique functional groups .

Interaction studies are crucial for understanding how 3-chloro-6-ethoxypicolinimidamide hydrochloride behaves in biological systems. Preliminary investigations may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Culture Experiments: Assessing cytotoxicity and efficacy against various microbial strains.
  • Molecular Docking Studies: Predicting interactions at the molecular level with target proteins .

Several compounds share structural similarities with 3-chloro-6-ethoxypicolinimidamide hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-6-methylpyridineC₆H₆ClNContains a methyl group instead of ethoxy
5-Chloro-2-pyridinecarboxylic acidC₆H₄ClN₁O₂Carboxylic acid functionality
3-Chloro-6-methoxypyridazineC₅H₅ClN₂OContains a methoxy group instead of ethoxy

Uniqueness

The uniqueness of 3-chloro-6-ethoxypicolinimidamide hydrochloride lies in its specific combination of chloro and ethoxy groups on the picolinimidamide scaffold. This structural arrangement may impart distinct chemical properties and biological activities compared to similar compounds, making it a valuable candidate for further research and application development .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

235.0279174 g/mol

Monoisotopic Mass

235.0279174 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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